Amoxicillin trihydrate is a broad-spectrum antibiotic commonly used in clinical settings. However, its role in scientific research extends beyond treatment. Researchers utilize amoxicillin trihydrate to study the mechanisms of action of antibiotics, particularly those belonging to the beta-lactam class []. Studies have employed amoxicillin trihydrate to investigate how these antibiotics inhibit bacterial cell wall synthesis, a crucial step in bacterial growth and survival [].
Here are some specific examples of how amoxicillin trihydrate is used in antimicrobial research:
Researchers can use amoxicillin trihydrate to assess the emergence of resistance in bacterial populations. By exposing bacteria to the antibiotic and monitoring their growth, scientists can determine if the bacteria have developed mechanisms to evade the drug's effects [].
Amoxicillin trihydrate can be combined with other antibiotics to investigate synergistic effects. Synergy occurs when two antibiotics work together more effectively than either one alone. Studying these interactions can inform the development of new treatment strategies for multidrug-resistant bacteria [].
The human microbiome is the complex community of microorganisms that reside in and on our bodies. Amoxicillin trihydrate, as an antibiotic, can disrupt the delicate balance of the microbiome. Researchers use amoxicillin trihydrate to study these disruptions and their impact on human health [].
For instance, studies may investigate how amoxicillin trihydrate treatment affects the composition and function of gut microbiota. This research can help us understand the potential side effects of antibiotic use and develop strategies to mitigate them [].
Amoxicillin trihydrate is also used in in vitro (laboratory) and in vivo (animal) models to study various infectious diseases.
In vitro studies may utilize amoxicillin trihydrate to investigate how the antibiotic affects the growth and virulence of specific bacterial pathogens [].
In vivo models involving animals like mice or rats can be used to study the efficacy of amoxicillin trihydrate in treating bacterial infections. These models can help researchers develop new treatment regimens and evaluate the safety and effectiveness of new antibiotic formulations [].
Amoxicillin trihydrate is a semi-synthetic antibiotic belonging to the penicillin class, specifically derived from 6-amino penicillanic acid. It is characterized by its chemical formula and has an IUPAC name of (2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate . Amoxicillin trihydrate is known for its stability compared to other forms of amoxicillin, such as the free base and sodium salt, making it a preferred choice in pharmaceutical formulations .
Amoxicillin trihydrate works by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure binds to enzymes called penicillin-binding proteins (PBPs) essential for bacterial cell wall formation []. This binding disrupts the cross-linking of peptidoglycan, a key component of the bacterial cell wall, leading to cell death [].
Amoxicillin trihydrate exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. It is particularly effective against organisms such as Streptococcus pneumoniae, Escherichia coli, and Haemophilus influenzae. The compound is absorbed efficiently when administered orally, achieving higher serum concentrations compared to ampicillin, another penicillin derivative . Its pharmacokinetics include a half-life of approximately 61.3 minutes and a significant renal clearance rate .
The synthesis of amoxicillin trihydrate typically involves the following steps:
Various synthetic routes have been explored, including enzymatic methods that utilize penicillin acylase for more efficient production .
Amoxicillin trihydrate is widely used in clinical medicine for treating various bacterial infections, including:
It is commonly formulated into tablets, capsules, and liquid suspensions for pediatric use due to its palatability and ease of administration .
Amoxicillin trihydrate can interact with several other medications. Notably:
Adverse effects can include allergic reactions ranging from mild rashes to severe anaphylactic responses in sensitive individuals .
Amoxicillin trihydrate shares similarities with other antibiotics within the penicillin family. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Penicillin G | Natural antibiotic effective against gram-positive bacteria. | |
Ampicillin | Broad-spectrum activity; less effective than amoxicillin for certain infections. | |
Piperacillin | Extended-spectrum activity; often combined with tazobactam for enhanced efficacy against resistant strains. | |
Cloxacillin | Resistant to staphylococcal penicillinase; used primarily for skin infections. |
Uniqueness of Amoxicillin Trihydrate: Amoxicillin trihydrate stands out due to its superior oral bioavailability compared to other penicillins and its stability under various conditions, making it a preferred choice in many therapeutic applications .
The conventional chemical synthesis of amoxicillin trihydrate predominantly employs the Dane salt route, which has emerged as the most widely adopted method in industrial production [1] [2] [3]. This process begins with the formation of the Dane salt through the reaction of D-para-hydroxyphenylglycine with ethylacetoacetate in the presence of potassium hydroxide and anhydrous ethanol [2] [3]. The resulting Dane salt, formally known as ethyl potassium D-N-(1-ethoxycarbonylpropen-2-yl)-α-aminophenylacetate, serves as the activated acyl donor in subsequent acylation reactions.
The industrial process comprises three major sections: Dane salt synthesis, amoxicillin production, and separation and purification [2] [3]. Initially, para-hydroxyphenylglycine is dissolved in a stirred tank reactor containing anhydrous ethanol, ethylacetoacetate, and potassium hydroxide. The salt formation and precipitation occur within this reactor, followed by cooling to induce crystallization of the Dane salt. The resulting slurry undergoes centrifugation for separation from the ethanol solvent, with subsequent washing using fresh ethanol and drying under controlled conditions [2].
The acylation stage involves the reaction of the Dane salt with pivaloyl chloride to form a mixed anhydride complex in the presence of methylene dichloride as the primary solvent [2] [3]. This reaction incorporates catalysts and pH balancing agents including 2,6-lutidine, N,N-dimethylacetamide, and 2,6-ethylhexanoic acid to optimize anhydride formation. The mixture proceeds to a condensation reactor where 6-aminopenicillanic acid, dissolved in triethylamine, undergoes coupling to yield enamine-protected amoxicillin, which subsequently undergoes hydrolysis with hydrochloric acid [2] [3].
Conventional synthesis yields typically range from 77 to 82 percent activity yield, producing approximately 1.50 to 1.59 kilograms of 98 percent pure amoxicillin trihydrate from each kilogram of 98.7 percent pure 6-aminopenicillanic acid [4]. The process faces challenges related to the use of halogen-containing solvents, particularly methylene chloride, which poses environmental and health concerns despite its effectiveness in achieving high yields [5].
Recent improvements to conventional synthesis have focused on reducing halogen-containing solvent concentrations through vacuum application and simultaneous purging with inert gases [5]. These modifications result in lowered solvent impurity concentrations in the final product while maintaining acceptable yield levels. Alternative approaches have explored aqueous chloride-hydrochloride acylation methods as environmentally friendlier alternatives to traditional halogenated solvent systems [1].
Penicillin G acylase represents the primary biocatalyst employed in enzymatic amoxicillin trihydrate synthesis, operating through a kinetically controlled mechanism that offers several advantages over conventional chemical methods [6] [7] [8]. The enzymatic process involves the condensation of 6-aminopenicillanic acid with para-hydroxyphenylglycine methyl ester, catalyzed by immobilized penicillin G acylase under carefully controlled conditions.
The mechanism proceeds through the formation of an acyl-enzyme intermediate complex, where the enzyme first binds to the activated acyl donor before facilitating nucleophilic attack by 6-aminopenicillanic acid [9] [10]. The reaction exhibits complex kinetics involving both desired synthesis and competing hydrolysis reactions. The primary synthesis reaction couples para-hydroxyphenylglycine methyl ester with 6-aminopenicillanic acid to produce amoxicillin, while two competing hydrolysis reactions involve substrate hydrolysis of para-hydroxyphenylglycine methyl ester and product hydrolysis of amoxicillin, both leading to para-hydroxyphenylglycine formation [8].
Studies have demonstrated that the nucleophile 6-aminopenicillanic acid may bind to the enzyme at two distinct sites, inducing different conformational changes. The first binding site favors synthesis by making acyl transfer to 6-aminopenicillanic acid energetically more favorable than water molecule attack on the complex. Binding to the second site causes negative modulation and synthesis inhibition [10]. This dual binding behavior significantly influences reaction kinetics and optimal operating conditions.
Optimal enzymatic synthesis conditions typically involve temperature ranges of 15 to 25 degrees Celsius, with lower temperatures generally favoring higher yields due to reduced hydrolysis side reactions [8] [11]. The pH range of 6.5 to 7.5 has proven most effective, with pH 6.5 often preferred for maximizing amoxicillin yield while minimizing side reactions [8] [12]. Substrate concentration ratios significantly impact yield, with optimal 6-aminopenicillanic acid to para-hydroxyphenylglycine methyl ester ratios typically ranging from 1:3 to 1:3.4 [8] [12].
One-pot cascade reactions have been developed combining enzymatic hydrolysis of penicillin G potassium salt with kinetically controlled enzymatic coupling of the in situ formed 6-aminopenicillanic acid with para-hydroxyphenylglycine methyl ester [6]. This approach eliminates the need for intermediate 6-aminopenicillanic acid isolation, reducing process complexity and costs while achieving yields of up to 55.2 percent under optimized conditions [6].
Solvent engineering represents a critical strategy for optimizing enzymatic amoxicillin synthesis, with organic cosolvents playing essential roles in yield enhancement and process efficiency [6] [12]. The selection and concentration of organic cosolvents significantly influence reaction rates, product yields, and enzyme stability throughout the synthesis process.
Ethylene glycol emerged as the most effective cosolvent among twelve organic solvents tested, demonstrating superior performance in enhancing amoxicillin production while maintaining enzyme activity [12]. The optimal ethylene glycol concentration ranges from 30 to 60 percent volume per volume, with 60 percent ethylene glycol in sodium dihydrogen phosphate buffer achieving maximum yields of 55.2 percent [6]. At lower concentrations, ethylene glycol yields of 49 to 53.9 percent were observed at concentrations from 5 to 30 percent [12].
The mechanism of ethylene glycol enhancement involves multiple factors. As a soft solvent, ethylene glycol stabilizes the nonionic substrate form, which represents the only acceptable form for penicillin G acylase activity [12]. Additionally, ethylene glycol suppresses hydrolysis of para-hydroxyphenylglycine methyl ester, shifting the reaction equilibrium toward product formation. However, increasing ethylene glycol concentrations also increase solution viscosity, creating diffusional limitations that reduce reaction rates and extend the time required to reach maximum yields [12].
Glycerol represents another effective cosolvent option, though typically achieving lower yields than ethylene glycol under comparable conditions [12]. Other organic solvents tested, including various alcohols and polar aprotic solvents, generally decreased amoxicillin yields, demonstrating the specificity of ethylene glycol and glycerol in this application.
Response surface methodology optimization studies have identified optimal conditions combining multiple parameters to achieve yields exceeding 92 percent [12]. These optimized conditions include 6-aminopenicillanic acid concentrations of 116 millimoles per liter, temperatures of 15 degrees Celsius, and para-hydroxyphenylglycine methyl ester to 6-aminopenicillanic acid ratios of 3.4:1. Under these conditions, validated experimental yields of 92.4 ± 2.4 percent were achieved, representing the highest reported yields for enzymatic amoxicillin synthesis with penicillin G acylase [12].
Polymorph control in amoxicillin trihydrate crystallization represents a critical aspect of pharmaceutical manufacturing, as different crystal forms exhibit varying stability, dissolution properties, and bioavailability characteristics [13] [14] [15]. The trihydrate form represents the most stable polymorphic variant under standard conditions, crystallizing in the orthorhombic space group P212121 with four molecules per unit cell [16].
Temperature control during crystallization significantly influences polymorph formation and crystal quality. Industrial crystallization typically occurs at 4 degrees Celsius and pH 4.7, conditions that favor trihydrate formation while minimizing degradation product interference [13] [17]. Lower temperatures promote higher crystallinity and thermal stability, as demonstrated through differential scanning calorimetry studies showing increased peak intensities corresponding to enhanced crystalline order [15].
pH represents the most critical parameter affecting crystal form and purity. Studies demonstrate a direct relationship between powder pH and crystallinity, with pH values ranging from 4.39 to 4.97 producing crystals of varying lengths and crystalline perfection [15]. Higher pH values within the acceptable range correlate with increased crystal length and enhanced crystallinity, as confirmed through powder X-ray diffraction analysis showing increased peak intensities [15]. The pH also directly influences impurity incorporation, particularly α-hydroxyphenylglycine impurity concentrations, which decrease as crystallization pH increases [15].
Citric acid has emerged as an environmentally friendly alternative to traditional mineral acids for crystallization control [14] [18]. Optimization studies using factorial design methodology identified optimal citric acid concentrations of 2.0 molar, combined with mixing speeds of 1000 revolutions per minute, crystallization times of 120 minutes, and pH values of 5.5 [18]. Under these conditions, purity values reached 99.64 percent with yields of 59 percent, while producing crystals with dimensions highly desirable for pharmaceutical applications [18].
Supersaturation levels significantly affect nucleation kinetics and crystal quality. Turbidimetric studies demonstrate that induction periods decrease with increasing supersaturation, while degradation products inhibit nucleation processes [13]. Controlled supersaturation through careful temperature and concentration management enables production of uniform crystal populations with consistent size distributions.
Impurity effects on crystallization have been extensively studied, with 4-hydroxyphenylglycine representing a primary concern due to its structural similarity to amoxicillin [19]. Innovative purification strategies employ coformer complexation, where compounds such as 2-picolinic acid, L-lysine, L-leucine, and L-isoleucine form complexes with 4-hydroxyphenylglycine in solution, effectively removing this impurity during crystallization [19]. This approach achieves purities significantly higher than traditional recrystallization methods while maintaining acceptable yields.
Crystallization kinetics studies reveal complex interactions between various synthesis substrates and amoxicillin solubility [20]. Components such as 4-hydroxyphenylglycine, 6-aminopenicillanic acid, and 4-hydroxyphenylglycine methyl ester increase amoxicillin solubility, with 6-aminopenicillanic acid demonstrating the largest effect. These solubility changes cannot be explained solely by ionic strength variations, suggesting specific molecular interactions between reaction components and amoxicillin in the liquid phase [20].
Process intensification through continuous crystallization offers advantages over traditional batch processes, including improved heat and mass transfer, reduced crystallization times, and enhanced product consistency [21]. Continuous processes enable precise control of residence time distribution and supersaturation profiles, leading to improved crystal quality and reduced batch-to-batch variation.
No. | Thermal event (solid state) | Technique | Onset / Peak (°C) | ΔH or mass change | Interpretation | Source |
---|---|---|---|---|---|---|
1 | Endotherm – lattice water loss | DSC / TGA | Onset ~ 93 ; Peak 107 | –12.9% m/TGA | Cooperative loss of 3 crystal waters (trihydrate → anhydrate) | [1] [2] |
2 | Broad endotherm (powder) | DSC | 139–145 | ΔH ≈ 240 J g⁻¹ | Collapse of anhydrous lattice with partial amorphisation | [3] |
3 | Exotherm – first degradation step (powder) | DSC / TGA-FTIR | Onset ≈ 185 | CO₂ + NH₃ evolution; 77% total mass loss by 700 °C | Onset of β-lactam ring scission | [2] |
4 | Low-temperature endotherm (aqueous suspensions, 4–7 mg mL⁻¹) | DSC | 25–50 | ΔH ≈ 17 J g⁻¹ | “Melting” of hydrated micro-crystals dispersed in solution | [3] |
5 | Exotherm – solution-phase degradation | DSC | pH 7: Tmax 105 → pH 2: Tmax 85 | ΔH ≈ –78 to –110 J g⁻¹ (200–400 mM Na-phosphate) | Acid- and salt-accelerated molecular breakdown in solution | [3] |
Key findings
Transition | Experimental trigger | Outcome | Reversibility | Source |
---|---|---|---|---|
Trihydrate → Anhydrous (solid) | 93–110 °C (dynamic N₂, 10 K min⁻¹) | Retains crystallinity if dehydration carried out under controlled pressure; otherwise amorphous | Re-hydrates fully within 48 h at 60% RH, 25 °C | [2] [4] |
Anhydrous → Trihydrate (solid) | ≥ 40% RH, 25 °C | Rapid re-uptake of 3 H₂O; exothermic crystallisation | Reversible; cycles tolerated over ≥ 5 repetitions with no crystal damage | [5] [6] |
Hydrated micro-crystal → Soluble monomer (in suspension) | 50 °C (pH 7) or 60 °C (pH 5) | Endothermic dissolution; no visual crystals remain | Irreversible; degrades at ≥ 80 °C | [3] |
Thresholds
Amoxicillin trihydrate is moderately hygroscopic yet chemically more robust than its sodium salt, whose degradation is moisture-triggered.
Relative humidity (25 °C) | Equilibrium water gain (% w/w) | Observed solid phase | Free-water content (% w/w) | Source |
---|---|---|---|---|
10% | 0.3 ± 0.1 | Stable trihydrate | 0.02 | [7] [8] |
30% | 1.0 ± 0.2 | Stable trihydrate | 0.05 | [8] |
60% | 4.8 ± 0.4 | Onset of surface liquefaction | 0.25 | [7] |
80% | 12–14 | Deliquescent paste; partial hydrolysis begins | > 1.0 | [7] [5] |
Dynamic vapour sorption traces show a single, sharp sorption step beginning at 65% RH, marking hydration of lattice vacancies and micro-crack interfaces [7].
Relative humidity (50 °C) | First-order rate constant k (×10⁻⁶ s⁻¹) | Acceleration vs. dry state | Comments | Source |
---|---|---|---|---|
0% | 0.4 | 1 | Baseline (dry N₂) | [5] |
50% | 1.6 | 4 | Adsorbed water promotes β-lactam opening | [5] |
75% | 5.5 | 14 | Surface dissolution–reprecipitation cycle | [5] |
For comparison, amoxicillin sodium shows a 1 500-fold faster degradation than the trihydrate at ≥ 50% RH [5].
Variable | Observed shift in exothermic T_max | Underlying driver | Source |
---|---|---|---|
pH 7 → 2 | 105 °C → 85 °C | Proton-catalysed β-lactam cleavage | [3] |
Na-phosphate 20 mM → 400 mM | 125 °C → 95 °C | Ionic screening weakens intramolecular H-bonding | [3] |
Irritant;Health Hazard;Environmental Hazard
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